molecular formula C6H7Cl3N2 B1404044 (4,6-Dichloropyridin-3-yl)methanamine hydrochloride CAS No. 1428532-84-6

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride

Cat. No. B1404044
M. Wt: 213.5 g/mol
InChI Key: DHEJGJGDJHXMDY-UHFFFAOYSA-N
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Description

“(4,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1428532-84-6 . It is a solid substance and has a molecular weight of 213.49 . The IUPAC name for this compound is (4,6-dichloropyridin-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of “(4,6-Dichloropyridin-3-yl)methanamine hydrochloride” is C6H7Cl3N2 . The InChI code for this compound is 1S/C6H6Cl2N2.ClH/c7-5-1-4 (2-9)3-10-6 (5)8;/h1,3H,2,9H2;1H .


Physical And Chemical Properties Analysis

“(4,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 213.49 . The storage temperature for this compound is in an inert atmosphere, 2-8°C .

Scientific Research Applications

  • Photocytotoxicity in Red Light : Iron(III) complexes, including derivatives of (4,6-Dichloropyridin-3-yl)methanamine, have been synthesized for cellular imaging and photocytotoxicity in red light. These complexes show significant photocytotoxicity in various cell lines through apoptosis and generation of reactive oxygen species (Basu et al., 2014).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally similar to (4,6-Dichloropyridin-3-yl)methanamine, have been synthesized and shown to have potential as anticonvulsant agents. These compounds have been found to exhibit seizure protection in various models (Pandey & Srivastava, 2011).

  • Catalysis in Hydroxylation of Alkanes : Diiron(III) complexes of tridentate 3N ligands, including derivatives of (4,6-Dichloropyridin-3-yl)methanamine, have been investigated as functional models for methane monooxygenases. These complexes are efficient catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

  • Ring-Opening Polymerization of rac-Lactide : Zinc(II) complexes bearing camphor-based iminopyridines, which include derivatives of (4,6-Dichloropyridin-3-yl)methanamine, have been synthesized and used as pre-catalysts for heterotactic-enriched polylactide from rac-lactide (Kwon, Nayab & Jeong, 2015).

  • Antiosteoclast Activity : A family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized from compounds including (±)-piperidin-2-yl-methanamine, have shown moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).

  • Spin State Equilibria of Fe(II) Complexes : The solution chemistry of Fe(II) complexes based on pentadentate ligands like (4,6-Dichloropyridin-3-yl)methanamine has been studied, revealing insights into ligand exchange and spin state equilibria in aqueous media (Draksharapu et al., 2012).

  • Selective Detection of Hg2+ and Ni2+ Ions : The reaction products of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine have been characterized and found effective in selectively detecting Hg2+ and Ni2+ ions (Aggrwal et al., 2021).

Safety And Hazards

The safety information for “(4,6-Dichloropyridin-3-yl)methanamine hydrochloride” includes several hazard statements: H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-6(8)10-3-4(5)2-9;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJGJGDJHXMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dichloropyridin-3-yl)methanamine hydrochloride

CAS RN

1428532-84-6
Record name 3-Pyridinemethanamine, 4,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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